molecular formula C13H19NO2 B14316678 Pyridin-3-YL octanoate CAS No. 112111-65-6

Pyridin-3-YL octanoate

Cat. No.: B14316678
CAS No.: 112111-65-6
M. Wt: 221.29 g/mol
InChI Key: BBRJESGPSDAFLN-UHFFFAOYSA-N
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Description

Pyridin-3-yl octanoate is a chemical compound formed by the esterification of octanoic acid and 3-pyridinol. It belongs to the class of pyridine derivatives, a scaffold recognized as a privileged structure in medicinal chemistry due to the crucial role the nitrogen atom plays in the pharmacological profile of many bioactive molecules . This structure makes it a compound of interest in various research fields. In biochemical research, ester derivatives are frequently investigated for their potential biological activities. For instance, a structurally related compound, 1,2,3,4-tetrahydropyridin-3-yl-octanoate isolated from the seeds of Carica papaya , has been reported to exhibit significant antifertility effects in studies on white rat spermatozoa, decreasing motility and viability . Furthermore, pyridine alkaloids, in general, have been extensively studied for their diverse activities within the central nervous system, acting on targets such as nicotinic acetylcholine receptors (nAChRs) . The octanoate (caprylate) moiety is a medium-chain fatty acid found in various natural products and is also a key component in the structure of betalain pigments, which are studied for their antioxidant properties . As a supplier, we provide this compound as a well-characterized reference standard for use in analytical, synthetic, and biochemical research. Researchers can employ this compound as a building block in organic synthesis, a substrate for enzymatic studies, or a starting point for investigating new structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112111-65-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

pyridin-3-yl octanoate

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-6-9-13(15)16-12-8-7-10-14-11-12/h7-8,10-11H,2-6,9H2,1H3

InChI Key

BBRJESGPSDAFLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CN=CC=C1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Pathways Involving Pyridin 3 Yl Octanoate Structures

Mechanistic Insights into Ester Formation and Hydrolysis Reactions

The formation of pyridin-3-yl octanoate (B1194180), an ester, is typically achieved through the esterification of 3-hydroxypyridine (B118123) with octanoyl chloride. This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the hydroxyl group of 3-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the chloride ion, a good leaving group, is eliminated. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The reverse reaction, the hydrolysis of pyridin-3-yl octanoate, can occur under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, the 3-hydroxypyridine moiety is eliminated as the leaving group, which is then protonated. Deprotonation of the carbonyl group regenerates the acid catalyst and yields octanoic acid and the 3-hydroxypyridinium (B1257355) ion.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the pyridin-3-olate anion as the leaving group. An acid-base reaction then occurs between the newly formed octanoic acid and the pyridin-3-olate anion, resulting in the formation of a carboxylate salt (octanoate) and 3-hydroxypyridine. This final step is essentially irreversible, which is why a full equivalent of base is consumed.

Intramolecular Rearrangements and Cyclization Reactions of Pyridin-3-yl Derivatives

While this compound itself may not be the most common substrate for intramolecular rearrangements, the pyridin-3-yl moiety is present in various compounds that undergo such reactions. One notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. In a suitably substituted pyridin-3-yl derivative, a nucleophilic side chain can attack an electrophilic carbon atom on the pyridine ring, leading to the displacement of a leaving group and the formation of a new ring system.

Pyridin-3-yl derivatives are also key precursors in a variety of cyclization reactions to form fused heterocyclic systems. For instance, derivatives of 3-aminopyridine (B143674) can be used to synthesize pyrido[3,2-d]pyrimidines and other related structures through condensation and cyclization with appropriate reagents. These reactions are fundamental in medicinal chemistry for creating complex scaffolds.

Oxidative and Reductive Pathways Affecting Pyridin-3-yl and Octanoate Moieties

The pyridin-3-yl and octanoate moieties of this compound exhibit different susceptibilities to oxidation and reduction.

Pyridine Ring: The pyridine ring is generally resistant to oxidation due to its aromaticity and electron-deficient nature. However, under strong oxidizing conditions, it can be converted to the corresponding N-oxide. Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring using powerful reducing agents like hydrogen gas with a metal catalyst (e.g., platinum or palladium) under high pressure and temperature. More selective reductions to dihydropyridines are also possible with reagents like sodium borohydride, particularly if the ring is activated by an electron-withdrawing group.

Octanoate Moiety: The octanoate chain is a saturated alkyl chain and is therefore quite resistant to both oxidation and reduction under mild conditions. Strong oxidation can lead to the cleavage of C-C and C-H bonds, but this is generally not a selective process. The ester functional group itself can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two alcohols: 3-hydroxypyridine and octanol.

Catalytic Mechanisms in the Synthesis of Related Pyridin-3-yl Compounds

The synthesis of various pyridin-3-yl compounds often relies on transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds at the pyridine ring.

Common examples include:

Suzuki Coupling: This reaction involves the coupling of a pyridin-3-yl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the pyridinyl halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination of the final coupled product, regenerating the palladium(0) catalyst.

Heck Coupling: In this reaction, a pyridin-3-yl halide is coupled with an alkene in the presence of a palladium catalyst and a base. The mechanism involves the oxidative addition of the palladium catalyst to the pyridinyl halide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the active catalyst.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It allows for the amination of pyridin-3-yl halides or triflates with a wide range of primary and secondary amines. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

These catalytic methods provide efficient and versatile routes to a vast array of functionalized pyridin-3-yl compounds.

Advanced Spectroscopic and Computational Characterization of Pyridin 3 Yl Octanoate

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy provides profound insights into the molecular structure of Pyridin-3-YL octanoate (B1194180) by probing the vibrational modes of its chemical bonds.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Pyridin-3-YL octanoate, the FTIR spectrum is expected to be dominated by the characteristic vibrations of the pyridine (B92270) ring and the ester group.

The pyridine ring exhibits several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. researchgate.netnih.gov Specifically, for 3-substituted pyridines, characteristic bands can be observed around 1579 cm⁻¹. cdnsciencepub.com

The octanoate ester group will also produce prominent absorption bands. The most intense of these is the C=O stretching vibration, which is expected to appear in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester linkage will result in two distinct bands, an asymmetric stretch around 1250-1150 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹. The aliphatic C-H stretching vibrations of the octyl chain will be visible in the 3000-2850 cm⁻¹ region, while the C-H bending vibrations will appear around 1465 cm⁻¹ and 1375 cm⁻¹.

Predicted FTIR Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100-3000 Pyridine Ring
Aliphatic C-H Stretch 3000-2850 Octyl Chain
C=O Stretch 1750-1735 Ester
C=C and C=N Stretch 1600-1400 Pyridine Ring
C-H Bend (CH₂) ~1465 Octyl Chain
C-H Bend (CH₃) ~1375 Octyl Chain
Asymmetric C-O Stretch 1250-1150 Ester

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. The Raman spectrum of this compound would also be characterized by the vibrations of the pyridine ring and the ester group. The symmetric vibrations of the pyridine ring, particularly the ring breathing modes, are expected to be strong in the Raman spectrum, typically appearing around 1000-1050 cm⁻¹. xmu.edu.cnnih.govresearchgate.net The C=C and C=N stretching vibrations will also be Raman active.

The C=O stretching vibration of the ester group, while strong in the IR, is generally weaker in the Raman spectrum. The C-C stretching and C-H bending vibrations of the octyl chain will also contribute to the Raman spectrum. Computational studies on pyridine and its derivatives have been instrumental in assigning the vibrational modes observed in both FTIR and Raman spectra. researchgate.netnih.gov

Predicted Raman Data for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Functional Group
Aromatic C-H Stretch 3100-3000 Pyridine Ring
Aliphatic C-H Stretch 3000-2850 Octyl Chain
C=O Stretch 1750-1735 Ester
Ring Breathing Mode 1000-1050 Pyridine Ring

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of both esters and pyridine derivatives. A common fragmentation pathway for esters is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the octyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Another significant fragmentation would be the cleavage of the C-O bond between the pyridine ring and the ester group, leading to the formation of a pyridyl cation and an octanoyl radical, or a pyridinol cation and a ketene. The fragmentation of the pyridine ring itself, often involving the loss of HCN, would also be observed. Studies on the mass spectral fragmentation of pyridine carboxylic acid esters have shown that the position of the ester group influences the fragmentation pathways. tandfonline.comtandfonline.com For 3-substituted esters, the fragmentation is often dominated by the loss of the alkoxy group followed by the elimination of carbon monoxide. tandfonline.com Picolinyl esters are known to produce diagnostic ions that can reveal the structure of the alkyl chain. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure/Loss
[M]⁺ Molecular Ion
[M - C₇H₁₅]⁺ Loss of heptyl radical
[M - OC₈H₁₅]⁺ Loss of octoxy radical
[C₅H₄NO]⁺ Pyridinol cation

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive information on bond lengths, bond angles, and crystal packing. However, a search for published crystal structure data for this compound did not yield any specific results.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides profound insights into molecular properties where experimental data is unavailable. These methods model molecular behavior at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and electronic properties of molecules. Studies on various pyridine derivatives frequently employ DFT to understand their structure and reactivity. Despite the utility of this method, specific DFT calculations for this compound, including its optimized geometry and electronic structure, have not been found in the reviewed literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy and shape of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). Analysis of the HOMO-LUMO gap can also provide insights into the molecule's kinetic stability and electronic excitation properties. Specific HOMO-LUMO energy values and orbital visualizations for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color spectrum to identify regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. Red areas indicate electron-rich regions, while blue areas denote electron-poor regions. No MEP maps specific to this compound were found in the literature search.

Natural Population Analysis (NPA) Charges

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge on each atom within a molecule, providing "natural atomic charges". This analysis offers a more stable and chemically intuitive picture of charge distribution compared to other methods and is valuable for understanding ionic character and reactivity. Specific NPA charge data for the individual atoms of this compound could not be located.

Coupled Cluster Theory for High-Accuracy Calculations

Coupled Cluster (CC) theory is a high-level, ab initio computational method that provides highly accurate results for the electronic structure of molecules, often considered a "gold standard" in quantum chemistry. Methods like CCSD(T) are used to calculate energies with high precision, though they are computationally demanding. A search for studies employing Coupled Cluster theory for high-accuracy calculations on this compound did not yield any specific findings.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules in solution. For this compound, MD simulations would reveal how the molecule interacts with solvent molecules, influencing its conformation, stability, and aggregation tendencies.

While specific MD studies on this compound are not prevalent in the literature, extensive research on pyridine in aqueous solutions provides a strong foundation for predicting its behavior. researchgate.netnih.govresearchgate.net Simulations show that in water, the pyridine molecule's nitrogen atom acts as a hydrogen bond acceptor. nih.gov A study by Pagliai et al. found that pyridine predominantly forms a single hydrogen bond with a solvent water molecule. nih.gov This interaction is crucial for the solvation of the pyridin-3-yl headgroup of this compound.

Reactive force field (ReaxFF) MD simulations have also been used to study the pyrolysis and combustion of pyridine, providing insights into reaction mechanisms at an atomic level. ucl.ac.ukucl.ac.uk Such studies could be adapted to understand the thermal decomposition pathways of this compound.

Time-Dependent DFT (TD-DFT) for Electronic Spectra and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as their electronic absorption spectra. ijcce.ac.irbohrium.comresearchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Studies on pyridine and its derivatives consistently show characteristic π → π* and n → π* transitions. The UV absorbance maxima for pyridine in an aqueous solution are typically found between 250 and 260 nm. researchgate.net TD-DFT calculations on related thiazolo[3,2-a]pyridine derivatives have shown good agreement with experimental UV-Vis spectra, successfully assigning the observed electronic transitions. bohrium.comresearchgate.net These transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For this compound, the electronic spectrum would be dominated by the pyridin-3-yl chromophore. The ester linkage and the octanoate chain are expected to have a minor perturbing effect, possibly causing a small solvatochromic shift (a shift in λmax depending on the solvent polarity). TD-DFT calculations, incorporating a polarizable continuum model (PCM) to simulate solvent effects, would be essential for accurately predicting these shifts. bohrium.com Researchers have noted that the choice of functional, such as CAM-B3LYP or LC-BLYP, and the use of extensive integration grids are crucial for obtaining numerically stable and accurate vibronic spectra from TD-DFT simulations. rsc.org

Table 1: Predicted Electronic Transitions for this compound based on Pyridine Analogues

Transition Type Typical Wavelength (nm) Orbitals Involved
π → π* ~250-260 HOMO → LUMO
n → π* >260 (weaker) Lone pair on N → LUMO

Data is inferred from studies on pyridine and its derivatives. researchgate.net

Analysis of Vibrational Normal Modes and Frequencies

The vibrational spectrum of a molecule provides a fingerprint based on the stretching and bending of its chemical bonds. Density Functional Theory (DFT) calculations are routinely used to compute harmonic vibrational frequencies, which can then be compared with experimental data from Infrared (IR) and Raman spectroscopy. mdpi.com

For this compound, the vibrational spectrum can be conceptually divided into modes associated with the pyridine ring, the ester group, and the octanoate chain. DFT calculations on pyridine and 3-hydroxypyridine (B118123) offer clear insights into the expected frequencies for the pyridin-3-yl moiety. niscpr.res.inresearchgate.net

Key vibrational modes for the pyridine ring include:

C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.

C=C and C=N ring stretching: These modes appear in the 1400–1650 cm⁻¹ range and are characteristic of the aromatic ring.

Ring breathing modes: A symmetric expansion and contraction of the ring, usually found near 1000 cm⁻¹.

C-H in-plane and out-of-plane bending: Occurring in the 1000–1300 cm⁻¹ and 700–950 cm⁻¹ regions, respectively.

The ester group introduces a strong C=O stretching vibration, expected around 1730-1750 cm⁻¹, and C-O stretching modes between 1100-1300 cm⁻¹. The octanoate chain will contribute characteristic aliphatic C-H stretching modes (2850–2960 cm⁻¹) and various bending and rocking vibrations at lower frequencies. DFT calculations can precisely assign these normal modes and predict their frequencies and intensities, aiding in the interpretation of experimental spectra. hypugaea.comchemrxiv.org

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Pyridine Ring C-H Stretch 3000 - 3100
Pyridine Ring C=C, C=N Stretch 1400 - 1650
Ester C=O Stretch 1730 - 1750
Octanoate Chain Aliphatic C-H Stretch 2850 - 2960

Frequencies are based on DFT calculations of analogous compounds like 3-hydroxypyridine and typical group frequencies. niscpr.res.in

Modeling of Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with its environment is key to predicting its physical and chemical properties. Computational modeling allows for a detailed analysis of intermolecular forces and the effects of solvation. As discussed in the MD simulations section, the primary interaction for the pyridin-3-yl group in a protic solvent like water is hydrogen bonding to the nitrogen atom. nih.govresearchgate.net

The Gibbs energy of solvation, which determines a compound's solubility, can be calculated using various theoretical models. semanticscholar.org These models often combine quantum mechanical calculations of the solute with a continuum or explicit representation of the solvent. For this compound, such calculations would need to account for the hydrophilic nature of the pyridin-3-yl ester headgroup and the hydrophobic character of the octanoate tail. The balance between these interactions governs the molecule's partitioning between different phases and its behavior at interfaces.

Furthermore, intermolecular interactions between this compound molecules themselves are critical. The aliphatic tails will interact via van der Waals forces, leading to aggregation in polar solvents. The pyridine rings can engage in π-π stacking, an interaction that could influence the packing of molecules in condensed phases or on surfaces. Computational models can quantify the strength of these different interactions, providing a molecular-level explanation for the compound's macroscopic properties.

Surface-Sensitive Spectroscopic Techniques for Adsorbed States of Pyridin-3-yl-containing Systems

The behavior of molecules at interfaces is critical in fields like catalysis, materials science, and electronics. Surface-sensitive techniques are essential for studying molecules adsorbed onto solid substrates.

Infrared Reflection Absorption Spectroscopy (IRRAS)

IRRAS is a highly sensitive technique for obtaining the vibrational spectra of thin films and molecular monolayers on reflective surfaces, such as metals. nih.gov By analyzing the adsorbed molecules' vibrational modes, IRRAS provides information on their chemical identity, orientation, and bonding to the surface. nih.gov

Studies on pyridine adsorbed on various metal and metal oxide surfaces have shown that its orientation can be determined by applying the surface selection rule, which states that only vibrational modes with a dynamic dipole moment component perpendicular to the surface are IR-active. acs.orgresearchgate.netrsc.org For example, if the pyridine ring lies flat on the surface, the out-of-plane bending modes would be enhanced, while the in-plane modes would be suppressed. Conversely, a vertically oriented ring would show strong in-plane vibrational modes. acs.org

For this compound adsorbed on a surface, IRRAS could distinguish between the orientation of the pyridin-3-yl headgroup and the conformation of the octanoate tail. The strong C=O stretch of the ester group would be a particularly useful probe for determining the orientation of the headgroup relative to the surface.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful imaging technique that can visualize individual molecules adsorbed on a conductive surface with atomic-scale resolution. acs.org The image contrast in STM depends on the electronic structure of the molecule and the substrate, as well as the applied bias voltage. jkps.or.kr

STM studies of pyridine on surfaces like gold (Au), germanium (Ge), and silicon (Si) have successfully imaged the arrangement and orientation of individual molecules. acs.orgresearchgate.net On Au(111), pyridine molecules can form ordered domains, appearing as distinct features in STM images. acs.org Theoretical calculations are often used to simulate STM images, which helps in their interpretation by correlating the observed features with the molecule's molecular orbitals. jkps.or.kr For instance, the image can change significantly with the bias voltage, selectively probing the occupied or unoccupied molecular orbitals.

An STM study of this compound would likely reveal how the molecules pack on a surface. It could potentially distinguish the pyridin-3-yl headgroup from the octanoate tail, providing direct visual evidence of the formation of self-assembled monolayers. The resulting images would offer invaluable insights into the two-dimensional organization, surface coverage, and orientation of the adsorbed molecules. acs.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. beilstein-journals.org The process involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. beilstein-journals.org

Predicted Core-Level Binding Energies for this compound

The chemical environment of each atom influences its core-level binding energy, an effect known as the chemical shift. In this compound, we can distinguish several unique chemical environments for carbon, nitrogen, and oxygen atoms.

Carbon (C 1s): The C 1s spectrum is expected to be complex due to the various types of carbon atoms present. The carbons in the pyridine ring will have binding energies influenced by the electronegative nitrogen atom. Theoretical and experimental studies of pyridine show distinct C 1s peaks for the different carbon atoms in the ring. osti.govresearchgate.net The carbon atoms in the octanoate chain will have binding energies typical for aliphatic hydrocarbons, while the carbonyl carbon (C=O) of the ester group will be shifted to a higher binding energy due to the influence of the two oxygen atoms.

Nitrogen (N 1s): The nitrogen atom in the pyridine ring is expected to show a single N 1s peak. For pyridine, this peak is typically observed around 400.18 eV. osti.gov The binding energy for the nitrogen in this compound is expected to be in a similar range.

Oxygen (O 1s): The two oxygen atoms in the ester group are in different chemical environments and are therefore expected to have distinct O 1s binding energies. The doubly bonded oxygen (C=O) will have a different binding energy than the singly bonded oxygen (C-O).

Below is a table of predicted C 1s, N 1s, and O 1s core-level binding energies for this compound, based on data from analogous compounds.

AtomChemical EnvironmentPredicted Binding Energy (eV)
C 1s C-C (aliphatic chain)~285.0
C-O (ester)~286.5
C in pyridine ring (not adjacent to N)~285.5 - 286.0
C in pyridine ring (adjacent to N)~286.0 - 286.5
C=O (carbonyl)~288.5 - 289.0
N 1s Pyridine ring~400.2
O 1s C-O (ester)~533.5
C=O (carbonyl)~532.0

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful technique for probing the unoccupied electronic states of a material. stanford.eduwikipedia.org It involves tuning the energy of synchrotron radiation to the absorption edge of a core level of a specific element and measuring the absorption coefficient as a function of photon energy. ifnano.de The resulting spectrum provides information about the local atomic environment and the orientation of molecules on surfaces. stanford.edu

As with XPS, specific experimental NEXAFS data for this compound is not currently available. However, by analyzing the NEXAFS spectra of pyridine and related functional groups, we can predict the key features of the NEXAFS spectra of this compound at the carbon, nitrogen, and oxygen K-edges.

Predicted NEXAFS Features for this compound

The NEXAFS spectrum of this compound is expected to be dominated by transitions from the core levels (C 1s, N 1s, O 1s) to unoccupied molecular orbitals, particularly the π* orbitals associated with the pyridine ring and the carbonyl group.

Carbon K-edge: The C K-edge spectrum will likely show a series of sharp peaks corresponding to the excitation of C 1s electrons to unoccupied π* and σ* orbitals. The most prominent features are expected to be the C 1s → π* transitions of the pyridine ring and the carbonyl group. High-resolution NEXAFS spectra of pyridine reveal a distinct splitting of the C 1s → π* resonance due to the different chemical environments of the carbon atoms in the ring. researchgate.netresearchgate.net A similar fine structure would be expected for the pyridine moiety in this compound. The carbonyl C 1s → π* transition is also expected to be a prominent feature.

Nitrogen K-edge: The N K-edge spectrum is expected to be characterized by a strong resonance corresponding to the N 1s → π* transition within the pyridine ring. The energy of this transition provides information about the electronic structure of the nitrogen atom and its bonding environment. researchgate.net

Oxygen K-edge: The O K-edge spectrum will be sensitive to the two different oxygen environments in the ester group. A prominent feature is expected to be the O 1s → π* transition associated with the carbonyl group. Transitions to σ* orbitals at higher energies are also anticipated.

The following table summarizes the predicted prominent NEXAFS resonances for this compound.

Absorption EdgeTransitionPredicted Energy Range (eV)
C K-edge C 1s → π* (pyridine ring)285.0 - 286.2
C 1s → π* (carbonyl C=O)~288.6
C 1s → σ> 290
N K-edge N 1s → π (pyridine ring)~401.0
N 1s → σ> 405
O K-edge O 1s → π (carbonyl C=O)~531.0
O 1s → σ*> 535

Applications of Pyridin 3 Yl Octanoate and Its Derivatives in Chemical Synthesis and Materials Science

Role as Synthetic Precursors and Building Blocks in Organic Synthesis

Pyridin-3-yl octanoate (B1194180) serves as a valuable scaffold in organic synthesis, offering multiple reaction sites for the construction of more complex molecules. The pyridine (B92270) ring can undergo electrophilic and nucleophilic substitution, while the ester group can be hydrolyzed, transesterified, or reduced. wikipedia.org This versatility makes it a useful starting material for creating a diverse range of chemical compounds.

The pyridine moiety is a fundamental component of many complex heterocyclic systems. numberanalytics.com Various synthetic strategies can be employed to build additional rings onto the pyridin-3-yl octanoate framework. For instance, condensation reactions involving the ester group or cyclization reactions utilizing the pyridine nitrogen and adjacent carbons can lead to the formation of fused heterocyclic systems like pyrido[3,4-b]pyridines or thieno[2,3-b]pyridines. frontiersin.orgresearchgate.net Methodologies such as the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of enamines with alkynones, illustrate how substituted pyridines can be prepared and subsequently modified. core.ac.ukresearchgate.netorganic-chemistry.org These complex heterocyclic structures are of significant interest in medicinal chemistry and materials science.

Pyridine and its derivatives are integral to the agrochemical industry, forming the core of many herbicides, insecticides, and fungicides. grandviewresearch.comnumberanalytics.comresearchgate.net The pyridine ring is present in approximately 18% of the top-selling agrochemicals. researchgate.net Compounds like ethyl 8-(6-chloropyridin-3-yl)-8-oxooctanoate, a structural analog of this compound, are recognized as important intermediates in the synthesis of agrochemicals. The discovery of new agrochemicals often relies on methods like intermediate derivatization, where a core structure is chemically modified to create a library of compounds for screening. nih.govacs.org this compound, with its modifiable pyridine and ester components, is a suitable candidate for such derivatization strategies aimed at discovering novel and effective agrochemicals. nih.gov

The chemical structure of this compound allows for a variety of derivatization strategies to generate a wide range of new compounds. The ester can be converted to other functional groups, such as amides, hydrazides, or other esters via transesterification. The pyridine ring itself can be functionalized through electrophilic substitution, although it is less reactive than benzene (B151609), or through nucleophilic substitution, particularly if activating groups are present. wikipedia.org Cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed to attach various substituents to the pyridine ring, further expanding the accessible chemical space. organic-chemistry.org These derivatization approaches are crucial for creating libraries of compounds for high-throughput screening in drug discovery and materials science research.

Potential in Materials Science Research

The unique combination of a polar, aromatic pyridine head and a flexible, nonpolar octanoate tail gives this compound properties that are potentially valuable in materials science.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions to form stable complexes. wikipedia.org Pyridine derivatives are widely used in coordination chemistry to create complexes with diverse structures and properties. mdpi.comuva.es For example, 2,6-bis(pyrazol-1-yl)pyridine-4-carboxylate esters, which are structurally related to this compound, have been used to synthesize iron(II) complexes that exhibit spin-crossover (SCO) behavior. acs.orgmdpi.com The ester group in these ligands can be modified to tune the electronic and steric properties of the resulting metal complexes. mdpi.com Similarly, the pyridin-3-yl moiety of this compound can act as a ligand, and the octanoate chain could influence the solubility and self-assembly of the resulting metal complexes, making them potentially useful in catalysis, sensing, or as molecular materials. mdpi.com

There is a growing demand for environmentally friendly lubricants, known as biolubricants, to replace petroleum-based products. iastate.edu Fatty acid esters, such as octanoates, are promising candidates for biolubricants due to their biodegradability, low toxicity, and good lubricating properties. mdpi.commdpi.com The ester functional group provides an affinity for metal surfaces, which is crucial for lubrication. d-nb.info The properties of these ester-based lubricants, such as viscosity, pour point, and oxidative stability, are influenced by the chemical structure of both the fatty acid and the alcohol component. iastate.edumdpi.com While much of the research has focused on esters derived from vegetable oils and simple alcohols, the incorporation of a heterocyclic moiety like pyridine could introduce novel properties. The polarity of the pyridine ring might enhance the lubricant's adhesion to metal surfaces, potentially improving its performance. Further research into the tribological properties of this compound and related esters is needed to fully assess their potential as biolubricants. nih.govikm.org.myresearchgate.net

Advanced Analytical Methodologies and Sensing Applications

Development of Detection Systems for Pyridin-3-yl Octanoate (B1194180) and Related Compounds

The core principle behind the detection of Pyridin-3-yl octanoate often relies on the enzymatic cleavage of its ester bond by esterases. This reaction releases 3-hydroxypyridine (B118123) and octanoic acid. The development of detection systems, therefore, focuses on generating a measurable signal upon this hydrolysis event. Both fluorescence and colorimetric-based assays have been explored for similar ester compounds, providing a strong basis for the design of sensors for this compound.

Fluorescence-based sensing offers high sensitivity and is a powerful technique for detecting enzymatic activity. The design of fluorescent probes for esterase activity often involves masking a fluorophore with an ester group. Enzymatic hydrolysis of the ester unmasks the fluorophore, leading to a "turn-on" fluorescent signal.

Recent research has focused on developing fluorescent probes for esterase that incorporate pyridine (B92270) or pyridinium (B92312) moieties. These probes provide a conceptual framework for the development of sensors for this compound. For instance, a ratiometric fluorescent probe for intracellular esterase detection was developed using a diketopyrrolopyrrole (DPP) core linked to a pyridinium cation via a phenyl acetate (B1210297) group. nih.govfigshare.com In its native state, the probe exhibits red fluorescence due to an intramolecular charge transfer (ICT) process. nih.govfigshare.com Upon esterase-catalyzed cleavage of the acetate group, the ICT process is disrupted, causing a shift to yellow fluorescence. nih.govfigshare.com This ratiometric change allows for a more precise quantification of esterase activity. The detection limit for esterase, in this case, was found to be 9.51 × 10⁻⁵ U/mL. figshare.com

Another approach involves the use of imidazopyridine derivatives as fluorogenic substrates for esterase detection. unito.it These compounds can be synthesized to be non-fluorescent or weakly fluorescent. When the ester group is cleaved by an esterase, a highly fluorescent imidazopyridine derivative is released, resulting in a significant "turn-on" signal with a large Stokes shift, which is advantageous for fluorescence imaging. unito.it Six such derivatives were designed and characterized, demonstrating good enzymatic reactivity and high signal-to-noise ratios. unito.it

The development of a fluorescent probe for this compound could follow a similar strategy. The octanoate group would act as the esterase-sensitive trigger, and the pyridinyl moiety would be part of the fluorophore system. The enzymatic cleavage would release 3-hydroxypyridine, which could be designed to be the fluorescent species. The sensitivity of such probes can be exceptionally high, with some esterase probes reaching detection limits as low as 7.15 × 10⁻⁶ U/mL. researchgate.net

Table 1: Examples of Pyridine-Related Fluorescent Probes for Esterase Detection

Probe TypeMechanismFluorescence ChangeDetection Limit (Esterase)Reference
Diketopyrrolopyrrole-PyridiniumIntramolecular Charge Transfer (ICT)Ratiometric (Red to Yellow)9.51 × 10⁻⁵ U/mL figshare.com
Imidazopyridine-Ester"Turn-On" FluorescenceIncrease in fluorescence intensityNot specified unito.it
Benzothiazole-AcetateExcited-State Intramolecular Proton Transfer (ESIPT)"Turn-On" FluorescenceNot specified researchgate.net

This table is generated based on data for related pyridine-containing fluorescent probes and provides a conceptual basis for the development of similar probes for this compound.

Chromogenic substrates provide a visual and often quantifiable method for detecting enzyme activity. The principle is analogous to fluorescent probes: an enzyme-cleavable group masks a chromogenic (color-producing) molecule. The enzymatic reaction releases the chromogen, resulting in a color change.

A well-established class of chromogenic substrates for esterases are indolyl esters. For instance, 5-bromo-4-chloro-3-indolyl octanoate is used to detect esterase activity, particularly in microorganisms like Salmonella. rsc.org The esterase cleaves the octanoate group, releasing 5-bromo-4-chloro-3-indoxyl. This molecule then undergoes oxidation and dimerization in the presence of oxygen to form a deep blue indigo (B80030) dye. rsc.org This distinct color change provides a clear indication of esterase activity.

Drawing from this principle, this compound itself can be considered a potential chromogenic substrate. Upon hydrolysis by an esterase, it releases 3-hydroxypyridine. While 3-hydroxypyridine is colorless, it can be coupled with other reagents to produce a colored product. For example, the released 3-hydroxypyridine could be reacted with a diazonium salt in a secondary reaction to form a colored azo dye. This two-step process would provide a colorimetric signal for the initial esterase activity.

The development of novel chromogenic substrates based on pyridinium and quinolinium derivatives has also been explored for detecting other enzymes like nitroreductase. rsc.org These substrates change color upon enzymatic modification, indicating the potential for designing pyridine-based chromogenic reporters that are directly responsive to hydrolysis.

Table 2: Comparison of Chromogenic Substrates for Esterase Activity

Substrate TypeChromogenic PrincipleResulting ColorTarget EnzymeReference
Indolyl OctanoateRelease and dimerization of indoxyl derivativeBlueEsterase rsc.org
p-Nitrophenyl EsterRelease of p-nitrophenolYellowEsterase unito.it
This compound (Hypothetical)Release of 3-hydroxypyridine, followed by coupling reactionVaries with coupling agentEsterase-

This table includes established chromogenic substrates and a hypothetical application for this compound based on established chemical principles.

Application in Environmental and Biochemical Monitoring (Research Tools)

The analytical methods developed for this compound and similar compounds serve as valuable research tools for environmental and biochemical monitoring.

In an environmental context, the presence of specific esters can be indicative of certain industrial activities or microbial populations. The monitoring of pyridine and its derivatives is important as they can be released into the environment from various industrial processes. google.com Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods for the detection of such compounds in environmental samples. epa.govacs.orgnih.gov For instance, a method for the determination of various pesticides, including an octanoate ester, in environmental water was developed using hollow fiber liquid phase microextraction followed by GC-MS, with ethyl octanoate used as an acceptor phase. researchgate.net Such methodologies could be adapted for the sensitive detection of this compound in water samples.

In biochemical research, this compound can be used as a substrate to probe the activity and specificity of various esterases. The enzymatic hydrolysis of this compound can be monitored using the fluorescence or chromogenic methods described above. nih.govunito.itrsc.org This allows researchers to study enzyme kinetics, screen for enzyme inhibitors, and investigate the role of esterases in different biological processes. The ability to monitor esterase activity is crucial as it is linked to cell viability and various metabolic functions. researchgate.net

Furthermore, the development of specific probes based on this compound could enable the imaging of esterase activity in living cells and organisms, providing spatial and temporal information about enzymatic processes in complex biological systems. figshare.comunito.it

Future Research Directions for Pyridin 3 Yl Octanoate

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic strategies for Pyridin-3-YL octanoate (B1194180) is a primary area for future research. Traditional esterification methods often rely on harsh conditions and hazardous reagents. Future work should prioritize the adoption of green chemistry principles to minimize environmental impact.

Key research objectives include:

Enzymatic Catalysis: Investigating the use of lipases as biocatalysts for the esterification of 3-hydroxypyridine (B118123) with octanoic acid or its derivatives. This approach offers high selectivity and operates under mild conditions, reducing energy consumption and byproduct formation.

Flow Chemistry: Developing continuous flow processes for the synthesis of Pyridin-3-YL octanoate. Flow chemistry can provide enhanced safety, better reaction control, and easier scalability compared to batch processes.

Sustainable Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids like carbon dioxide (scCO₂), to replace conventional volatile organic compounds. rjpn.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions that combine several synthetic steps, thereby increasing efficiency and reducing waste. nih.gov Such protocols are being developed for various pyridine-based molecular frameworks and could be adapted for this compound. nih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Research Focus
Enzymatic Catalysis High selectivity, mild conditions, biodegradable catalyst Enzyme screening, reaction optimization, catalyst immobilization
Flow Chemistry Enhanced safety, scalability, precise process control Reactor design, optimization of flow parameters, integration of purification
Green Solvents Reduced environmental impact, potential for catalyst recycling Solvent selection (e.g., scCO₂, ionic liquids), solubility studies

In-depth Mechanistic Studies of Specific Reactions and Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new ones. Future research should focus on elucidating the intricate details of key chemical processes.

Areas for investigation include:

Esterification and Transesterification: Detailed kinetic and mechanistic studies of both catalyzed and uncatalyzed esterification reactions to form the target compound. This includes understanding the role of the pyridine (B92270) nitrogen in modulating the reactivity of the hydroxyl group.

Hydrolysis Pathways: Investigating the mechanism of acidic, basic, and enzymatic hydrolysis of the ester bond. This knowledge is fundamental to understanding the compound's stability and potential degradation pathways in various environments.

Side-Reaction Profiling: Identifying and characterizing potential side reactions during synthesis, such as N-acylation at the pyridine nitrogen versus O-acylation at the hydroxyl group, and developing strategies to minimize their occurrence.

Advanced Computational Modeling for Predictive Understanding of Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide insights that are difficult to obtain through experimental means alone.

Future computational studies could include:

Quantum Mechanical Calculations: Employing Density Functional Theory (DFT) to model reaction pathways, calculate activation energies for synthesis and degradation, and predict spectroscopic properties (e.g., NMR, IR spectra). DFT methods have been successfully used to analyze the properties of related pyridine compounds. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound in different solvent environments to understand its conformational preferences, solvation dynamics, and interactions with other molecules.

Property Prediction: Using quantitative structure-property relationship (QSPR) models to predict physicochemical properties such as solubility, partition coefficient (logP), and potential interactions with biological macromolecules. nih.gov Such integrated computational approaches have already been used to select pyridine variants with improved properties. nih.gov

Investigation of Emerging Biological Interactions (Non-Clinical) and Molecular Target Identification

While this article excludes clinical data, foundational, non-clinical research into the biological interactions of this compound is a significant area for future academic exploration. The pyridine motif is a common feature in many biologically active compounds, suggesting that this ester may interact with various biological targets. researchgate.net

Research directions in this area involve:

Receptor Binding Assays: Screening this compound against panels of known biological targets, particularly those known to interact with pyridine-containing ligands, such as nicotinic acetylcholine receptors (nAChRs) or lysophosphatidic acid (LPA) receptors. nih.gov

Enzyme Inhibition Studies: Assessing the potential for this compound to act as an inhibitor or substrate for various enzymes, such as esterases or hydrolases.

Network Pharmacology and In Silico Docking: Using computational network pharmacology to predict potential molecular targets. mdpi.com These predictions can then be validated through molecular docking simulations and subsequent in vitro assays to identify and confirm interactions. mdpi.comnih.gov Identifying molecular targets is critical for elucidating a compound's mechanism of action and guiding rational drug design in academic contexts. researchgate.net

Design and Synthesis of Functionalized Derivatives for Targeted Academic Applications

The core structure of this compound serves as a versatile scaffold for the synthesis of new functionalized derivatives. By modifying either the pyridine ring or the octanoate chain, novel compounds can be designed for specific academic research purposes.

Potential avenues for derivatization include:

Pyridine Ring Functionalization: Introducing substituents (e.g., halogens, alkyl, or nitro groups) onto the pyridine ring to modulate the electronic properties and steric profile of the molecule.

Alkyl Chain Modification: Varying the length and saturation of the alkyl chain or introducing functional groups (e.g., alkynes, azides) for click chemistry applications, allowing the molecule to be tethered to probes or surfaces.

Synthesis of Analogs: Creating a library of related esters by replacing the octanoyl group with other acyl groups to systematically study structure-activity relationships in non-clinical contexts. The synthesis of diverse pyridine derivatives is a well-established field that can provide foundational methods for these efforts. nih.govcdc.govgoogle.com

Table 2: Potential Functionalized Derivatives and Research Applications

Derivative Type Modification Potential Academic Application
Halogenated Pyridine Introduction of F, Cl, Br on the pyridine ring Probes for studying electronic effects in molecular recognition
Alkyne-Terminated Chain Replacing the terminal methyl of the octanoate with an alkyne Click chemistry handle for conjugation to fluorescent tags or solid supports
Varied Ester Chain Replacing octanoate with other fatty acid esters Study of how lipophilicity influences membrane interactions

Development of Enhanced Analytical Techniques for Trace Detection and Characterization

The ability to accurately detect and characterize this compound, especially at low concentrations, is essential for all areas of research. Future work should focus on developing more sensitive and selective analytical methods.

Key areas for development include:

Hyphenated Chromatographic Techniques: Optimizing methods using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the robust quantification of the compound in complex matrices. rjpn.orgcdc.govresearchgate.net These hyphenated techniques combine the separation power of chromatography with the sensitive and selective detection of mass spectrometry. rjpn.org

High-Resolution Mass Spectrometry (HRMS): Using HRMS for precise mass determination, which aids in the unequivocal identification of the compound and its potential metabolites or degradation products. nih.gov

Advanced NMR Spectroscopy: Employing 2D-NMR techniques (e.g., COSY, HSQC, HMBC) for the complete and unambiguous structural elucidation of this compound and its derivatives. nih.govresearchgate.net

Trace Detection Methods: For detecting minute quantities, techniques like Ion Mobility Spectrometry (IMS), which has shown high sensitivity for pyridine vapors, could be adapted. researchgate.net Furthermore, derivatization strategies, such as creating pyridine-3-sulfonyl derivatives, can significantly enhance detection sensitivity in LC-ESI-MS/MS analysis. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.